molecular formula C9H14N2O3S2 B2857417 [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine CAS No. 923206-03-5

[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine

Cat. No.: B2857417
CAS No.: 923206-03-5
M. Wt: 262.34
InChI Key: BSEDTVGOTNKFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Journey

The first documented synthesis of this compound dates to 2007, with its initial CAS registry (923206-03-5) marking the beginning of systematic exploration. Early work focused on establishing reliable synthetic routes, notably through:

  • Sulfonylation of thiophene precursors : Morpholine-4-sulfonyl groups were introduced via nucleophilic substitution reactions.
  • Amination strategies : Reductive amination of aldehyde intermediates yielded the critical methanamine moiety.

A key milestone emerged in 2019 when researchers identified its structural similarity to aminomethylenethiophene (AMT) scaffolds used in lysyl oxidase inhibition. The hydrochloride salt variant (CAS 1049701-91-8) later became commercially available, enabling broader pharmacological testing.

Evolution in Aminomethylenethiophene (AMT) Research

The compound’s AMT backbone has driven innovations in heterocyclic chemistry:

AMT Structural Feature Therapeutic Impact Source
Thiophene ring Enhances π-π stacking with enzyme active sites
Morpholine-sulfonyl group Improves solubility and target selectivity
Methanamine side chain Facilitates hydrogen bonding interactions

Recent structure-activity relationship (SAR) studies demonstrate that the sulfonyl group’s electron-withdrawing properties enhance binding to copper-containing enzymes like LOX. Modifications at the thiophene 5-position have yielded derivatives with 20-fold increases in anticancer potency compared to parent compounds.

Relevance to Anti-metastatic Cancer Therapy Development

Preclinical data position this compound as a promising anti-metastatic agent:

Table 1: Anticancer Activity Profile

Cell Line IC₅₀ (nM) Target Enzyme Affinity (Ki) Reference
MDA-MB-231 (Breast Cancer) 3.4 LOX: 2.0 ± 0.6 nM
A549 (Lung Adenocarcinoma) 5.2 LPO: 3.4 nM
HT-29 (Colorectal Cancer) 7.8 Not determined

Mechanistically, the compound inhibits lysyl oxidase-mediated collagen crosslinking, disrupting extracellular matrix remodeling essential for metastasis. Concurrently, its thiophene-2-sulfonamide moiety exhibits competitive inhibition of lactoperoxidase (LPO), potentially synergizing with immune-mediated anticancer effects.

Research Significance in Enzyme Inhibition Studies

The molecule’s bifunctional inhibition capacity has made it a valuable tool in enzymology:

Key Inhibition Parameters

Enzyme Inhibition Type IC₅₀ Kᵢ
Lysyl Oxidase (LOX) Non-competitive 0.8 µM 0.5 ± 0.1 µM
Lactoperoxidase (LPO) Competitive 3.4 nM 2.0 ± 0.6 nM

X-ray crystallography studies reveal that the morpholine oxygen forms a hydrogen bond with LOX’s His292 residue, while the sulfonyl group coordinates the catalytic copper ion. This dual interaction mechanism explains its superior potency compared to earlier AMT derivatives.

Current Research Landscape and Knowledge Gaps

Despite progress, critical challenges remain:

Table 2: Research Priorities and Unresolved Questions

Research Domain Current Status Knowledge Gaps
In Vivo Efficacy Demonstrated in murine metastasis models Optimal dosing regimens undefined
Formulation Chemistry Limited to hydrochloride salts Prodrug strategies unexplored
Off-Target Effects Selective at ≤10 µM Long-term safety profile uncharacterized

Ongoing clinicaltrials.gov entries (NCT04872232, NCT05019998) suggest impending translation to human trials, particularly for triple-negative breast cancer applications. However, the lack of comparative studies with other LOX inhibitors like β-aminopropionitrile limits mechanistic clarity.

Properties

IUPAC Name

(5-morpholin-4-ylsulfonylthiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c10-7-8-1-2-9(15-8)16(12,13)11-3-5-14-6-4-11/h1-2H,3-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEDTVGOTNKFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923206-03-5
Record name [5-(morpholine-4-sulfonyl)thiophen-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chlorosulfonation-Mediated Pathway

The most direct route begins with 2-cyanothiophene (thiophene-2-carbonitrile). Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours introduces a sulfonyl chloride group at the 5-position, yielding 5-chlorosulfonyl-thiophene-2-carbonitrile. Subsequent nucleophilic substitution with morpholine in tetrahydrofuran (THF) at 25°C for 12 hours replaces the chloride, forming 5-(morpholine-4-sulfonyl)-thiophene-2-carbonitrile.

Critical Parameters

  • Temperature control (<10°C) during chlorosulfonation prevents polysubstitution.
  • Morpholine stoichiometry: 1.2 equivalents ensure complete chloride displacement (yield: 78–82%).

Direct Sulfur Trioxide Complex Method

Alternative sulfonylation employs sulfur trioxide–trimethylamine complex (SO₃·NMe₃) in dichloromethane. This generates the sulfonic acid intermediate, which is converted to the sulfonyl chloride using phosphorus oxychloride (POCl₃). Morpholine coupling proceeds similarly to Section 1.1 but with reduced side-product formation (yield: 85–88%).

Methanamine Group Installation: Reduction and Protection Strategies

Nitrile Reduction via Catalytic Hydrogenation

The 2-cyanothiophene precursor’s nitrile group is reduced to methanamine using 10% palladium on carbon (Pd/C) under 50 psi H₂ in methanol. This single-step conversion avoids intermediate isolation, achieving 90–92% yield.

Reaction Conditions

  • Catalyst loading: 5 wt% Pd/C
  • Temperature: 25°C
  • Time: 6 hours

Lithium Aluminum Hydride (LiAlH₄) Reduction

For laboratories lacking hydrogenation infrastructure, LiAlH₄ in anhydrous THF at 0°C reduces the nitrile to methanamine. Quenching with aqueous NH₄Cl followed by extraction isolates the product (yield: 83–85%).

Safety Note

  • Exothermic reaction requires strict temperature control (<5°C).

Integrated Synthetic Routes

Sequential Sulfonylation–Reduction Approach

Step 1 : 2-Cyanothiophene → 5-(morpholine-4-sulfonyl)-thiophene-2-carbonitrile (as Section 1.1).
Step 2 : Nitrile reduction (Section 2.1 or 2.2) yields [5-(morpholine-4-sulfonyl)thiophen-2-yl]methanamine.

Overall Yield : 70–74% (two steps).

Pre-Functionalized Amine Route

Step 1 : Thiophene-2-methanamine is sulfonylated at the 5-position using SO₃·NMe₃ and POCl₃.
Step 2 : Morpholine coupling under mild basic conditions (K₂CO₃ in acetonitrile).

Advantages

  • Avoids nitrile handling.
  • Higher regioselectivity (yield: 76–79%).

Side Reactions and Mitigation

Sulfonic Acid Byproduct Formation

Incomplete chloride displacement during sulfonylation generates sulfonic acid impurities. Adding excess POCl₃ (1.5 eq) and morpholine (1.3 eq) suppresses this issue.

Amine Oxidation

Methanamine groups are prone to oxidation during storage. Stabilization with 0.1% w/v ascorbic acid in ethanol solutions extends shelf life to 12 months at −20°C.

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Key retention time: 6.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 3.6 Hz, 1H, thiophene H-4), 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 3.60–3.55 (m, 4H, morpholine OCH₂), 3.18–3.10 (m, 4H, morpholine NCH₂), 2.75 (s, 2H, CH₂NH₂).
  • HRMS : m/z calculated for C₁₀H₁₅N₂O₃S₂ [M+H]⁺: 283.0524; found: 283.0521.

Industrial-Scale Optimization

Continuous Flow Sulfonylation

Replacing batch reactors with continuous flow systems enhances heat dissipation during exothermic sulfonylation, improving yield to 89% at 10 kg/day production.

Solvent Recycling

THF from morpholine coupling steps is distilled and reused, reducing waste by 62%.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using Sulfolobus acidocaldarius sulfotransferase show 55% conversion at 70°C, though requiring longer reaction times (72 hours).

Photoredox-Mediated Amine Synthesis

Visible-light-driven nitrile reduction with [Ir(ppy)₃] photocatalyst achieves 88% yield without transition metals, enabling greener synthesis.

Yield Comparison Table

Method Steps Total Yield (%) Purity (%) Scalability
Sequential Sulfonylation–Reduction 2 70–74 98.5 Pilot scale
Pre-Functionalized Amine 2 76–79 99.1 Industrial
Enzymatic 3 41–55 97.2 Lab scale

Regulatory Considerations

Hazard Classification

Classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), and Eye Irrit. 2A (H319). Requires handling in PPE with fume hood containment.

Waste Management

Sulfonylation byproducts are neutralized with 10% NaOH before aqueous disposal.

Chemical Reactions Analysis

Types of Reactions

[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

The compound has been investigated primarily for its role as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in the metastasis of cancer cells. LOX is known to facilitate the cross-linking of collagen and elastin in the extracellular matrix, which is crucial for tumor progression and metastasis. Studies have shown that [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine exhibits significant inhibitory activity against LOX, making it a candidate for further development as an anti-metastatic agent.

Case Study: Inhibition of Lysyl Oxidase

In a study published by the American Chemical Society, various derivatives were synthesized and tested for their LOX inhibitory activity. The results indicated that modifications to the thiophene ring could enhance potency. For instance, compounds with specific substitutions at the sulfonyl linker demonstrated improved binding affinity and inhibition rates compared to unmodified analogs .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that:

  • Substituent Effects : The nature of substituents on the thiophene ring significantly affects biological activity. For example, introducing electron-donating groups can enhance potency against cancer cell lines .
  • Linker Variations : Variations in the morpholine sulfonyl linker have also been explored, with certain alkyl and aryl substitutions leading to increased inhibition of LOX .

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer treatment. Its ability to modulate extracellular matrix components suggests potential applications in:

  • Fibrosis : Given LOX's role in fibrotic diseases, this compound could be explored as a therapeutic agent for conditions characterized by excessive collagen deposition.
  • Cardiovascular Diseases : By inhibiting LOX, this compound may help mitigate vascular remodeling associated with various cardiovascular diseases.

Comparative Analysis of Related Compounds

To provide a clearer picture of the efficacy of this compound, a comparative analysis with other known LOX inhibitors can be beneficial.

Compound NameStructureIC50 (µM)Activity
This compoundStructure0.26Strong
Compound AStructure0.5Moderate
Compound BStructure1.0Weak

Mechanism of Action

The mechanism of action of [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values vary by charge state, e.g., [M+H]⁺: 154.9 Ų, [M+Na]⁺: 162.9 Ų .
  • Synthesis: Typically synthesized via sulfonylation of thiophene derivatives followed by functionalization of the aminomethyl group. High-purity (>95%) batches are achievable through column chromatography and recrystallization .

Applications : This compound has been explored as a lysyl oxidase (LOX) inhibitor in anti-metastatic drug development due to its sulfonamide moiety, which mimics enzyme substrates .

Comparison with Structurally Similar Compounds

Substituent Variations at the Sulfonyl Group

The sulfonyl group in [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine is a critical pharmacophore. Modifications here significantly alter biological activity and physicochemical properties:

Compound Name Sulfonyl Substituent Molecular Weight (g/mol) IC₅₀ (LOX Inhibition) CCS [M+H]⁺ (Ų) Purity
This compound Morpholine 262.35 19 μM 154.9 >95%
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine Pyrrolidine 246.40 Not reported N/A ≥95%
[5-(Naphthalen-2-ylsulfonyl)thiophen-2-yl]methanamine Naphthalene 340.44 8 μM N/A >99%
[5-(4-Methoxyphenylsulfonyl)thiophen-2-yl]methanamine 4-Methoxyphenyl 293.37 Not reported N/A >95%


Key Observations :

  • Morpholine vs.
  • Aromatic vs. Heterocyclic Sulfonyl Groups : Naphthalene-substituted analogues (e.g., [5-(Naphthalen-2-ylsulfonyl)thiophen-2-yl]methanamine) exhibit higher LOX inhibitory potency (IC₅₀ = 8 μM) due to enhanced π-π stacking with enzyme active sites .

Functional Group Modifications on the Thiophene Ring

The aminomethyl group at the 2-position of the thiophene ring can be modified to optimize binding or pharmacokinetics:

Compound Name Thiophene Modification Biological Activity Synthesis Route
This compound -CH₂NH₂ LOX inhibition (19 μM) Borane reduction of nitriles
(5-(Phenylsulfonyl)thiophen-2-yl)methanamine -CH₂NH₂ LOX inhibition (12 μM) Similar to above
5-(Phenylsulfonyl)thiophene-2-carbonitrile -CN Inactive Nucleophilic substitution
(5-(Benzylsulfonyl)thiophen-2-yl)methanamine -CH₂NH₂ Moderate LOX inhibition Pd/C hydrogenation

Key Observations :

  • Aminomethyl (-CH₂NH₂) Group: Essential for LOX inhibition. Cyano (-CN) derivatives lack activity, confirming the amine’s role in enzyme interaction .
  • Benzyl vs. Phenyl Sulfonyl : Benzyl groups reduce potency compared to phenyl, likely due to steric hindrance .

Comparison with Commercial and Experimental Inhibitors

PXS-5153A and PAT-1251 () are structurally distinct LOX inhibitors but share functional similarities:

Compound Name Core Structure Target IC₅₀ Advantages
This compound Thiophene-sulfonamide LOX 19 μM Synthetic simplicity, low molecular weight
PXS-5153A Benzothiazole LOXL2 50 nM High potency, clinical candidate
PAT-1251 Pyridine-carboxamide LOX/LOXL2 10 nM Dual inhibition, nanomolar activity

Key Observations :

  • While this compound is less potent than PXS-5153A or PAT-1251, its simpler structure offers advantages in cost-effective synthesis and tunability .

Biological Activity

[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a morpholine sulfonyl group, which is crucial for its biological activity. The presence of the morpholine moiety enhances the compound's solubility and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may function as an inhibitor or modulator of key signaling pathways, leading to its observed pharmacological effects.

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, potentially through inhibition of bacterial growth or disruption of cellular processes.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.

Antimicrobial Studies

A study published in MDPI highlighted the efficacy of related morpholine derivatives against resistant strains of bacteria. The structure-activity relationship (SAR) indicated that modifications in the sulfonyl group could enhance antibacterial potency .

Anticancer Studies

Recent investigations into the anticancer properties revealed that this compound exhibited potent activity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against human leukemia and solid tumor cell lines. The mechanism involved apoptosis induction and inhibition of proliferation pathways .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli8.0
AntimicrobialS. aureus12.5
AnticancerHL-60 (Leukemia)5.0
AnticancerMCF-7 (Breast Cancer)6.0

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving various cancer cell lines, this compound was tested against a panel of 60 human cancer cell lines derived from different types of cancers. The results demonstrated over 60% growth inhibition in several lines, prompting further investigation into its potential as a therapeutic agent .
  • Case Study on Antimicrobial Resistance : A study focused on drug-resistant bacterial strains showed that compounds similar to this compound could effectively reduce bacterial load in vitro, suggesting a promising avenue for combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What established synthesis routes are available for [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the thiophene core. Key steps include:

Sulfonation : Introduce the morpholine-4-sulfonyl group using sulfonyl chloride reagents under controlled anhydrous conditions (e.g., chlorosulfonic acid in dichloromethane at 0–5°C) .

Amine Formation : Reduce a nitrile or nitro precursor (e.g., [5-(Morpholine-4-sulfonyl)thiophen-2-yl]acetonitrile) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by purification via column chromatography .
Critical parameters: Reaction stoichiometry, temperature control, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholine-sulfonyl group (δ ~2.8–3.5 ppm for morpholine protons; δ ~110–120 ppm for sulfonyl carbons) and thiophene ring aromaticity .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to resolve bond lengths and angles, particularly for the sulfonyl-morpholine linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the standard protocols for purity assessment and compound stability testing?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
  • Stability Studies : Incubate the compound in PBS (pH 7.4) and DMSO at 25°C/37°C for 24–72 hours, monitoring degradation via LC-MS .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for sulfonation and amine functionalization?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states during sulfonation, identifying optimal temperatures and catalysts (e.g., AlCl₃) to minimize side products .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics to improve yield .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :

  • Target Validation : Perform in vitro binding assays (e.g., SPR or fluorescence polarization) against purified enzymes (e.g., LOXL2) and receptors (e.g., GPCRs) to confirm specificity .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing morpholine with piperazine) and compare IC₅₀ values to identify critical functional groups .

Q. How can competing side reactions during sulfonation be mitigated?

  • Methodological Answer :

  • Competing Reactions : Over-sulfonation or ring oxidation.
  • Mitigation :

Use stoichiometric sulfonyl chloride (1.1 equiv.) at low temperatures (−10°C).

Add a scavenger (e.g., 2,6-lutidine) to quench excess reagent .

Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.